(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
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Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclopropyl and piperidinyl groups.
Preparation Methods
The synthesis of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Chemical Reactions Analysis
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyridines and other heterocyclic compounds .
Scientific Research Applications
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves several molecular targets and pathways, including the activation of the palladium catalyst and the transfer of the boronic acid group to the organic halide .
Comparison with Similar Compounds
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid can be compared with other similar boronic acid derivatives:
4-Pyridinylboronic acid: This compound is commonly used in cross-coupling reactions and has similar reactivity to this compound.
Pyridine-4-boronic acid pinacol ester: This ester derivative is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of complex organic molecules and has similar reactivity to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C13H19BN2O2 |
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Molecular Weight |
246.12 g/mol |
IUPAC Name |
(2-cyclopropyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H19BN2O2/c17-14(18)11-7-12(9-1-2-9)16-13(8-11)10-3-5-15-6-4-10/h7-10,15,17-18H,1-6H2 |
InChI Key |
NCYCZHDKFWOZLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CC3)(O)O |
Origin of Product |
United States |
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